molecular formula C8H20ClN B1486303 N,4,4-Trimethyl-1-pentanamine hydrochloride CAS No. 2206969-65-3

N,4,4-Trimethyl-1-pentanamine hydrochloride

Cat. No.: B1486303
CAS No.: 2206969-65-3
M. Wt: 165.7 g/mol
InChI Key: ZRXJSRNZLSCFQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,4,4-Trimethyl-1-pentanamine hydrochloride (CAS 2206969-65-3) is a tertiary amine hydrochloride salt with the molecular formula C8H20ClN and a molecular weight of 165.70 g/mol . This compound serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecular structures . In biochemical and pharmacological research, it is utilized as a reagent in studies involving enzyme inhibition or activation, though its specific molecular targets and pathways are areas of ongoing investigation . The hydrochloride salt form is typically employed to enhance the compound's solubility and stability in experimental conditions . Researchers can employ techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to validate the purity and structural integrity of this compound . This compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or human or veterinary use .

Properties

IUPAC Name

N,4,4-trimethylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.ClH/c1-8(2,3)6-5-7-9-4;/h9H,5-7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXJSRNZLSCFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: N,4,4-trimethyl-1-pentanamine hydrochloride is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug design and development. Industry: It is utilized in the manufacturing of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which N,4,4-trimethyl-1-pentanamine hydrochloride exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved are determined by the nature of the biological system and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Hydrochloride Compounds

Pharmacological and Immunomodulatory Effects
  • Ansofaxine Hydrochloride: A serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) with demonstrated immunomodulatory effects.
  • N,4,4-Trimethyl-1-pentanamine Hydrochloride (Hypothetical): As a tertiary amine, it may lack direct immunomodulatory activity compared to ansofaxine but could share physicochemical properties like enhanced solubility.
Analytical and Formulation Profiles
  • Benzydamine Hydrochloride : Validated HPLC methods achieve >99% accuracy in quantification (Table 5, ) .
  • Propranolol and Lidocaine Hydrochlorides: Stability studies show linear calibration plots (R² > 0.99) over 4 weeks, with lidocaine exhibiting higher variability in long-term storage () .
  • Famotidine and Metformin Hydrochlorides : Dissolution kinetics for gastro-retentive tablets (famotidine) and oro-dispersible tablets (metformin) follow first-order and Korsmeyer-Peppas models, respectively () .

Table 1: Comparative Properties of Hydrochloride Salts

Compound Key Application Analytical Method (Accuracy/Stability) Pharmacological Notes
Ansofaxine HCl Antitumor/Immunomodulator In vivo CD8+ T-cell analysis (SD ≤ 5%) Reduces exhausted T cells in tumors
Benzydamine HCl Anti-inflammatory HPLC (Accuracy >99%) Used in mucosal formulations
Propranolol HCl β-blocker Fluorescence spectroscopy (R² > 0.99) Stable in aqueous solutions
Lidocaine HCl Local anesthetic Calibration plots (R² > 0.98) Higher variability in long-term storage
N,4,4-Trimethyl-1-pentanamine HCl (Hypothetical) Unknown N/A Likely prioritizes solubility enhancement
Physicochemical and Pharmacokinetic Behavior
  • 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl) : CAS 62-31-7 () is a neurotransmitter analog with well-documented stability in acidic conditions .

Research Findings and Limitations

  • Immunomodulatory Hydrochlorides: Ansofaxine’s CD8+ T-cell modulation () contrasts with dopamine hydrochloride’s neurological focus, highlighting structural specificity in applications .
  • Analytical Challenges : Lidocaine HCl’s calibration variability () underscores the need for tailored methods for branched amines like N,4,4-Trimethyl-1-pentanamine HCl .
  • Dissolution Kinetics : Famotidine and metformin HCl data () suggest that branched hydrochlorides may require similar gastro-retentive strategies .

Biological Activity

N,4,4-Trimethyl-1-pentanamine hydrochloride is a compound that has garnered attention in various fields of research, particularly in biochemistry and pharmacology. This article delves into its biological activity, synthesis methods, and potential applications.

This compound is an amine compound with the molecular formula C8H18ClNC_8H_{18}ClN and a molecular weight of 165.69 g/mol. Its synthesis typically involves reductive amination processes, where ketones or aldehydes are reacted with ammonia in the presence of reducing agents such as sodium cyanoborohydride. The compound can also undergo various chemical reactions including oxidation to form amides or nitriles, and reduction to yield secondary or tertiary amines.

The biological activity of this compound is primarily characterized by its interaction with enzymes and receptors. It serves as a reagent in biochemical assays aimed at studying enzyme inhibition or activation. The specific molecular targets and pathways involved depend on the biological system being examined.

Enzyme Interaction

Research indicates that this compound can influence enzyme activity by acting as an inhibitor or activator. This property makes it valuable in drug design and development. For instance, it has been explored for its potential therapeutic effects against various diseases due to its ability to modulate enzyme functions.

Case Studies

Several studies have investigated the effects of this compound on different biological systems:

  • Cancer Research : In vitro studies have shown that compounds similar to N,4,4-trimethyl-1-pentanamine can inhibit the growth of cancer cell lines. For example, the knockdown of specific enzymes involved in cancer proliferation has been linked to compounds that modulate similar pathways as this compound .
  • Neurobiology : The compound has been examined for its effects on neuronal cells. Preliminary findings suggest that it may influence neurotransmitter release and neuronal survival under stress conditions .

Research Findings

A summary of key findings from various studies highlights the biological implications of this compound:

Study Focus Findings
Enzyme InhibitionDemonstrated potential to inhibit specific enzymes involved in metabolic pathways.
Cancer Cell ProliferationReduced proliferation rates in human lung cancer cell lines when combined with other agents .
Neuroprotective EffectsSuggested neuroprotective properties through modulation of stress response pathways .

Preparation Methods

Reductive Amination Method

Overview:
Reductive amination is the most prevalent industrial and laboratory method for synthesizing N,4,4-trimethyl-1-pentanamine hydrochloride. This approach involves the reaction of a suitable ketone or aldehyde precursor with ammonia or an amine source, followed by reduction to form the target amine.

Typical Procedure:

  • Starting Material: 4,4,4-Trimethyl-2-pentanone (a ketone with the appropriate carbon skeleton).
  • Amine Source: Ammonia or ammonium salts.
  • Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is commonly used due to its selectivity and mildness.
  • Solvent: Usually methanol or ethanol.
  • Conditions: The reaction is carried out under mild acidic or neutral conditions to facilitate imine formation, followed by reduction to the amine.

Reaction Scheme:

$$
\text{4,4,4-Trimethyl-2-pentanone} + \text{NH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{N,4,4-Trimethyl-1-pentanamine}
$$

The product is then converted to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Considerations:

  • The process is optimized for large-scale production with high yield and purity.
  • Reaction conditions are controlled to minimize side reactions such as over-reduction or formation of secondary amines.
  • Purification typically involves crystallization of the hydrochloride salt.

N-Alkylation Method

Overview:
N-alkylation involves the alkylation of a primary amine precursor with an alkyl halide under basic conditions to introduce the desired alkyl groups on the nitrogen atom.

Typical Procedure:

  • Starting Material: 4,4,4-Trimethyl-1-pentanamine.
  • Alkylating Agent: Appropriate alkyl halides (e.g., methyl iodide or bromide).
  • Base: Strong bases like sodium hydride or potassium carbonate.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Conditions: Reaction is performed under inert atmosphere to prevent side reactions.

Reaction Scheme:

$$
\text{4,4,4-Trimethyl-1-pentanamine} + \text{R-X} \xrightarrow{\text{Base}} \text{N-alkylated amine}
$$

Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Alternative Synthetic Routes and Research Findings

While reductive amination and N-alkylation are the primary routes, other synthetic strategies have been explored in research settings:

  • Acylation and Hydrogenolysis: As described in patent literature, acylation of amine intermediates with acyl halides or anhydrides followed by stereoselective hydrogenolysis using palladium or Raney nickel catalysts can yield structurally related amines, which may be precursors or analogs of this compound.

  • Hydroxylamine Derivatives: Some methods involve the preparation of hydroxylamine intermediates followed by reduction and substitution reactions to introduce the amine functionality.

Reaction Conditions and Reagents Summary

Preparation Method Starting Materials Key Reagents Solvent(s) Conditions Notes
Reductive Amination 4,4,4-Trimethyl-2-pentanone, NH3 Sodium cyanoborohydride Methanol/Ethanol Mild acidic/neutral, room temp High selectivity, industrial scale
N-Alkylation 4,4,4-Trimethyl-1-pentanamine Alkyl halides, strong base DMF, THF Inert atmosphere, room temp Requires strict control of base amount
Acylation + Hydrogenolysis Amine intermediates, acyl halides Pd/C, Raney Ni catalysts THF, DCM Hydrogen atmosphere, mild temp Stereoselective, used for analog synthesis

Purification and Characterization

  • The hydrochloride salt is typically purified by recrystallization from suitable solvents such as ethanol or isopropanol.
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis.
  • Purity is crucial for biological and industrial applications.

Research and Industrial Applications Related to Preparation

  • The reductive amination method is favored for its scalability and efficiency in industrial production.
  • Variations in reducing agents and reaction parameters have been studied to improve yield and reduce impurities.
  • The compound’s preparation methods are often integrated into multi-step syntheses of pharmaceuticals and specialty chemicals.

Summary Table of Preparation Methods

Method Advantages Disadvantages Typical Yield Industrial Use
Reductive Amination High selectivity, scalable Requires careful handling of reductant 80-95% Yes
N-Alkylation Versatile for functionalization Side reactions possible, requires inert conditions 60-85% Limited
Acylation + Hydrogenolysis Stereoselective, suitable for analogs Multi-step, catalyst sensitive Variable Research

Q & A

Basic: What are the recommended analytical methods to validate the purity and structural integrity of N,4,4-Trimethyl-1-pentanamine hydrochloride?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., λmax ~255 nm, as seen in similar hydrochlorides) to assess purity . Intraday and interday precision studies (n=3 replicates) ensure method reliability .
  • Nuclear Magnetic Resonance (NMR): Perform <sup>1</sup>H-NMR and <sup>13</sup>C-NMR to confirm structural assignments (e.g., methyl group signals at δ ~2.92 ppm for dimethyl groups) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • UV-Vis Spectroscopy: Validate λmax and molar absorptivity against reference standards .

Basic: How can researchers optimize the synthesis of this compound to improve yield and scalability?

Methodological Answer:

  • Route Selection: Use convergent synthesis strategies (e.g., cyclization and acylation steps) inspired by articaine hydrochloride synthesis, which achieves ~17% yield over five steps .
  • Purification: Employ recrystallization in ethanol/water mixtures to remove byproducts and enhance purity .
  • Process Monitoring: Track reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy (e.g., amide/imine peaks at ~1580–1620 cm<sup>−1</sup>) .

Advanced: How should researchers address discrepancies in pharmacological data across studies (e.g., conflicting IC50 values)?

Methodological Answer:

  • Standardize Assay Conditions: Ensure consistent cell lines (e.g., primary vs. immortalized), incubation times, and buffer systems. Variability in tumor models (e.g., splenic vs. tumor-infiltrating CD8+ T cells) can skew results .
  • Replicate Under Controlled Variables: Perform triplicate experiments (n=3–5) with statistical analysis (mean ± SD, ANOVA) to identify outliers .
  • Cross-Validate Methods: Compare data from orthogonal assays (e.g., in vitro enzyme inhibition vs. in vivo immune modulation) .

Advanced: What mechanistic approaches are recommended to study the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays: Use dose-response studies (e.g., 10 nM–100 µM) to assess receptor binding or enzyme inhibition. For example, CD8+ T-cell exhaustion markers (CD223+/CD279+) can be quantified via flow cytometry .
  • In Vivo Models: Adopt time-course experiments (e.g., sacrifice at 4, 8, 24, and 48 hours post-administration) to evaluate pharmacokinetics and tissue distribution .
  • Molecular Docking: Predict interactions with targets (e.g., opioid receptors) using software like AutoDock, referencing structural analogs (e.g., fentanyl derivatives) .

Basic: How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at -20°C, 4°C, and 25°C for ≥6 months, monitoring degradation via HPLC every 30 days .
  • pH Stability: Test solubility and degradation in buffers (pH 3–9) to identify optimal formulation conditions .
  • Light Sensitivity: Expose samples to UV light (254 nm) and compare stability against dark-stored controls .

Advanced: What strategies resolve contradictions in structural characterization data (e.g., conflicting NMR or IR spectra)?

Methodological Answer:

  • Multi-Technique Correlation: Cross-reference NMR, IR, and X-ray crystallography data. For example, imine proton signals in NMR should align with IR amide peaks .
  • Isotopic Labeling: Use deuterated solvents or <sup>15</sup>N-labeled analogs to resolve overlapping signals in crowded spectra .
  • Collaborative Validation: Share raw data with independent labs to confirm assignments, minimizing instrument-specific artifacts .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Handle in a fume hood to avoid inhalation of fine crystalline particles .
  • Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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N,4,4-Trimethyl-1-pentanamine hydrochloride
Reactant of Route 2
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N,4,4-Trimethyl-1-pentanamine hydrochloride

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